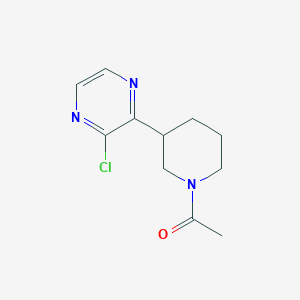

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

CAS No.: 1316220-01-5

Cat. No.: VC2697512

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316220-01-5 |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 239.7 g/mol |

| IUPAC Name | 1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-3-9(7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3 |

| Standard InChI Key | ZBYSDWUBONRWRL-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC(C1)C2=NC=CN=C2Cl |

| Canonical SMILES | CC(=O)N1CCCC(C1)C2=NC=CN=C2Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Composition

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is characterized by a piperidine ring connected to a chloropyrazine moiety at position 3 of the piperidine ring, with an ethanone (acetyl) group attached to the nitrogen of the piperidine. The compound shares structural similarities with 1-(4-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone, which has the chloropyrazine moiety at position 4 of the piperidine ring instead of position 3 .

The molecular composition can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | Approximately 239.70 g/mol |

| Core Structure | Piperidine ring with chloropyrazine and ethanone substituents |

| Functional Groups | Chloropyrazine, piperidine, ethanone |

Physical and Chemical Characteristics

Based on comparative analysis with similar compounds, 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone likely exists as a crystalline solid at room temperature. The presence of the chloropyrazine group contributes to its stability, while the ethanone moiety influences its solubility profile. The compound's structure suggests solubility in organic solvents such as dichloromethane, methanol, and dimethylformamide, with limited solubility in water.

Synthetic Methodology

General Synthetic Approaches

The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Drawing from synthetic routes of similar compounds, a plausible synthesis pathway may include:

-

Formation of a suitably substituted piperidine intermediate

-

Incorporation of the chloropyrazine moiety through coupling reactions

-

Introduction of the ethanone group through acylation of the piperidine nitrogen

Specific Reaction Conditions

The coupling of the chloropyrazine and piperidine components likely requires base-mediated conditions, potentially using reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide. The acylation step to introduce the ethanone group could involve acetyl chloride or acetic anhydride in the presence of a suitable base .

Based on synthetic methods for related compounds, the following reaction scheme represents a potential synthetic route:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Chlorination of pyrazine | SOCl2 or PCl5 | Reflux, 3-6 hours |

| 2 | Coupling with piperidine | Substituted piperidine, base | DMF, 60-80°C, 12-24 hours |

| 3 | Acetylation | Acetyl chloride, TEA | DCM, 0-25°C, 2-4 hours |

Chemical Reactivity Profile

Typical Reaction Pathways

The reactivity of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is largely determined by its functional groups. Based on the reactivity patterns of related compounds, it may undergo:

-

Nucleophilic substitution reactions at the chloropyrazine moiety

-

Reactions involving the carbonyl group of the ethanone

-

N-deacetylation under specific conditions

-

Functionalization of the piperidine ring at unsubstituted positions

Structure-Reactivity Relationships

The chlorine at position 3 of the pyrazine ring is activated toward nucleophilic substitution due to the electron-withdrawing nature of the pyrazine nitrogen atoms. This facilitates reactions with nucleophiles such as amines, thiols, and alcohols under appropriate conditions. The ethanone group can participate in typical carbonyl reactions, including reduction to form alcohols or oxidation to form carboxylic acids .

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone likely depends on key structural features:

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Chloropyrazine moiety | May enhance binding to protein targets and influence cell permeability |

| Piperidine ring | Common in compounds with neuroactive properties |

| Ethanone group | Can participate in hydrogen bonding with target proteins |

| Position of attachment | The 3-position attachment may create a distinct spatial orientation affecting target interactions |

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

To better understand the properties of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone, it is instructive to compare it with structurally similar compounds:

Functional Distinctions

The positional isomerism between 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone and 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone results in distinct three-dimensional conformations that could significantly influence their interaction with biological targets. The 3-position attachment creates a different spatial arrangement compared to the 4-position attachment, potentially resulting in different pharmacological profiles despite their close structural similarity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume